molecular formula C9H7IN2O2 B1452410 3-Iodo-1-methyl-1H-indazole-6-carboxylic acid CAS No. 1363381-70-7

3-Iodo-1-methyl-1H-indazole-6-carboxylic acid

Cat. No. B1452410
CAS RN: 1363381-70-7
M. Wt: 302.07 g/mol
InChI Key: MOXOSLJBZZVXKZ-UHFFFAOYSA-N
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Description

“3-Iodo-1-methyl-1H-indazole-6-carboxylic acid” is a chemical compound with the molecular formula C8H5IN2O2 . It is a derivative of indazole, which is a type of heterocyclic compound. The indazole ring system is prevalent in many natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of indazole derivatives has been a topic of interest in recent years due to their prevalence in natural products and pharmaceuticals . A variety of methods have been developed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. In this compound, the indazole ring is substituted at the 3rd position with an iodine atom and at the 6th position with a carboxylic acid group .


Chemical Reactions Analysis

Indazole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

3-Iodo-1-methyl-1H-indazole-6-carboxylic acid has a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as indazole derivatives, heterocyclic compounds, and pharmaceuticals. It has also been used as a catalyst in the synthesis of organic compounds and as a reagent in organic reactions. Furthermore, it has been used in the synthesis of various fluorescent probes and as a fluorescent label for the detection of biomolecules.

Mechanism of Action

3-Iodo-1-methyl-1H-indazole-6-carboxylic acid is an important organic compound that has a variety of mechanisms of action. It can act as an electron acceptor or donor, depending on the reaction conditions. It has also been found to interact with various biological molecules, such as proteins and nucleic acids, and to form covalent bonds with them. Furthermore, it can act as an inhibitor of enzymes and as an activator of certain biochemical pathways.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and antibacterial properties. It has also been found to possess cytotoxic, antiproliferative, and apoptotic effects. Furthermore, it has been found to have antioxidant, anti-angiogenic, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

3-Iodo-1-methyl-1H-indazole-6-carboxylic acid has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized using a variety of methods. Furthermore, it is relatively stable and can be stored for long periods of time without decomposition. However, it is also sensitive to light and should be stored in a dark container. Additionally, it is toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for 3-Iodo-1-methyl-1H-indazole-6-carboxylic acid. One potential direction is the further exploration of its potential applications in synthetic chemistry, biochemistry, and pharmacology. Additionally, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Furthermore, further research could be conducted on its advantages and limitations for lab experiments, as well as its potential toxicity and safety. Finally, further research could be conducted on its potential use as a fluorescent probe and as a fluorescent label for the detection of biomolecules.

Safety and Hazards

The safety data sheet for a similar compound, “3-Methyl-1H-indazole-6-carboxylic acid”, indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling the compound .

properties

IUPAC Name

3-iodo-1-methylindazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-12-7-4-5(9(13)14)2-3-6(7)8(10)11-12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXOSLJBZZVXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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